molecular formula C10H12N2O B2476818 N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide CAS No. 1156153-23-9

N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide

Cat. No.: B2476818
CAS No.: 1156153-23-9
M. Wt: 176.219
InChI Key: UZZYYXNUKSQDMA-UHFFFAOYSA-N
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Description

N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide (CAS 1156153-23-9) is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . This acrylamide derivative features a pyridinylmethyl group and is characterized by a calculated density of 1.071 g/cm³ and a predicted boiling point of 344.0 °C . Its structure includes an acrylamide moiety linked to a N-methyl pyridinylmethyl group, making it a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key intermediate in the development of more complex molecules. For instance, derivatives of (pyridin-2-yl)methanol, which share a similar core structure, have been explored for their potential as novel and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, indicating the relevance of this chemotype in probing ion channel function and pain sensation pathways . The compound requires specific storage conditions to maintain stability and should be kept in a cool, well-ventilated place . It is supplied with various purity levels, including 90% and 95%, to meet different research needs . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling guidelines.

Properties

IUPAC Name

N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-3-10(13)12(2)8-9-6-4-5-7-11-9/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZYYXNUKSQDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide typically involves the reaction of N-methylpyridin-2-ylmethanamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the amide group can form hydrogen bonds with biological macromolecules, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

(a) N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]prop-2-enamide
  • Key Differences : Replaces the pyridine ring with a benzofuran group.
  • Such substitutions are common in bioactive compounds targeting central nervous system receptors .
(b) (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide
  • Key Differences : Substitutes pyridine with a thiophene ring.
  • Implications: Thiophene’s lower basicity and altered electronic properties may reduce hydrogen-bonding capacity, affecting protein-ligand interactions. This compound is noted as a pharmaceutical impurity, highlighting the importance of structural purity in drug development .
(c) N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide
  • Key Differences : Incorporates a piperidine ring and phenyl groups instead of pyridine.
  • Implications : The piperidine ring introduces conformational flexibility and basicity, which may enhance binding to opioid receptors. This compound has a higher molecular weight (334.5 g/mol) and is used as a reference standard in seized drug analysis .

Propanamide Derivatives

(a) 2,2-Dimethyl-N-(2-pyridinyl)propanamide
  • Structure: Propanamide (non-conjugated amide) with a pyridin-2-yl group.
  • Physical Properties : Molecular weight 178.23 g/mol, mp 71–75°C.
  • This compound is used in custom synthesis .
(b) 2,2-Dimethyl-N-(4-pyridinyl)propanamide
  • Key Differences : Pyridin-4-yl substitution instead of pyridin-2-yl.
  • Implications : The para-substituted pyridine alters electronic distribution, possibly affecting crystal packing (mp 170°C) and solubility .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Feature
N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide C₁₁H₁₃N₂O 189.24 (calculated) Not reported Pyridin-2-ylmethyl, enamide
N-methyl-N-[(3-methylbenzofuran-2-yl)methyl]prop-2-enamide C₁₆H₁₆N₂O₂ 268.31 (calculated) Not reported Benzofuran substitution
2,2-Dimethyl-N-(2-pyridinyl)propanamide C₁₀H₁₄N₂O 178.23 71–75 Propanamide, pyridin-2-yl
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide C₂₂H₂₆N₂O 334.45 Not reported Piperidine, phenyl groups

Biological Activity

N-methyl-N-(pyridin-2-ylmethyl)prop-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Interaction : The compound may act as a ligand for certain enzymes, influencing their catalytic activity. The pyridine moiety can coordinate with metal ions, which is crucial for the function of metalloenzymes.
  • Receptor Modulation : It has been suggested that this compound could modulate receptor activities, potentially affecting signaling pathways involved in inflammation and cancer progression.
  • Hydrogen Bonding : The amide group can form hydrogen bonds with biological macromolecules, impacting their structure and function. This is particularly relevant in drug design where binding affinity to target proteins is critical.

1. Medicinal Chemistry

This compound has been explored for its potential pharmacological properties:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through modulation of signaling pathways linked to cell proliferation and apoptosis .

2. Coordination Chemistry

The compound has been investigated as a ligand in coordination chemistry, showing promise in forming stable complexes with transition metals. This property is useful for developing catalysts and materials with specific functionalities.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Demonstrated anti-inflammatory effects in a mouse model, enhancing KLF2 expression which plays a role in vascular health.
Compiled data on nitrogen-containing heterocycles as anticancer agents, indicating a broader class effect that may include this compound.
Investigated the compound's ability to interact with biological macromolecules, suggesting implications for drug design and therapeutic applications.

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